molecular formula C13H25BO2 B1431379 2-[(1S,2S)-2-tert-butylcyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 749885-70-9

2-[(1S,2S)-2-tert-butylcyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B1431379
CAS No.: 749885-70-9
M. Wt: 224.15 g/mol
InChI Key: BCWPROZYBMQDDK-UWVGGRQHSA-N
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Description

2-[(1S,2S)-2-tert-butylcyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1S,2S)-2-tert-butylcyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of cyclopropylboronic acid with pinacol in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. The general reaction scheme is as follows:

Cyclopropylboronic acid+PinacolTrans 1-t-Butyl-cyclopropyl-2-boronic acid pinacol ester\text{Cyclopropylboronic acid} + \text{Pinacol} \rightarrow \text{this compound} Cyclopropylboronic acid+Pinacol→Trans 1-t-Butyl-cyclopropyl-2-boronic acid pinacol ester

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-[(1S,2S)-2-tert-butylcyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Oxidation: Converts the boronic ester to the corresponding alcohol.

    Reduction: Reduces the boronic ester to the corresponding alkane.

    Substitution: Involves the replacement of the boronic ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate in the presence of a base.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Palladium catalysts in Suzuki-Miyaura coupling reactions.

Major Products

    Oxidation: Corresponding alcohol.

    Reduction: Corresponding alkane.

    Substitution: Various substituted cyclopropyl derivatives.

Scientific Research Applications

2-[(1S,2S)-2-tert-butylcyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is used in various scientific research applications:

    Chemistry: As a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

    Biology: In the synthesis of biologically active molecules.

    Medicine: In the development of pharmaceutical compounds.

    Industry: In the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-[(1S,2S)-2-tert-butylcyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves the formation of a boronate complex, which undergoes transmetalation with a palladium catalyst. This process facilitates the formation of carbon-carbon bonds in Suzuki-Miyaura coupling reactions. The molecular targets and pathways involved include the palladium catalyst and the organic substrates.

Comparison with Similar Compounds

Similar Compounds

  • Cyclopropylboronic acid pinacol ester
  • Vinylboronic acid pinacol ester
  • Allylboronic acid pinacol ester

Uniqueness

2-[(1S,2S)-2-tert-butylcyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its stability and reactivity, which make it an excellent reagent for Suzuki-Miyaura coupling reactions. Its t-butyl group provides steric hindrance, enhancing its selectivity and reducing side reactions compared to other boronic esters.

Properties

IUPAC Name

2-[(1S,2S)-2-tert-butylcyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25BO2/c1-11(2,3)9-8-10(9)14-15-12(4,5)13(6,7)16-14/h9-10H,8H2,1-7H3/t9-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCWPROZYBMQDDK-UWVGGRQHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2CC2C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)[C@H]2C[C@@H]2C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(1S,2S)-2-tert-butylcyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 2
Reactant of Route 2
2-[(1S,2S)-2-tert-butylcyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 3
Reactant of Route 3
2-[(1S,2S)-2-tert-butylcyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 4
Reactant of Route 4
2-[(1S,2S)-2-tert-butylcyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 5
2-[(1S,2S)-2-tert-butylcyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 6
2-[(1S,2S)-2-tert-butylcyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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